BenchChemオンラインストアへようこそ!

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Kilogram-scale synthesis Rho-kinase inhibitor Chiral diazepane intermediate

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS 1253789-07-9), also known as Methyl 1-Boc-1,4-diazepane-3-carboxylate, is a racemic 1,4-diazepane derivative featuring a tert-butoxycarbonyl (Boc) nitrogen-protecting group at N1 and a methyl ester at C3. It belongs to the class of orthogonally protected seven-membered heterocyclic diamines, which serve as versatile intermediates for constructing biologically active molecules.

Molecular Formula C12H23ClN2O4
Molecular Weight 294.77 g/mol
CAS No. 1253789-07-9
Cat. No. B1144078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
CAS1253789-07-9
Synonyms1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl
Molecular FormulaC12H23ClN2O4
Molecular Weight294.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl
InChIInChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H
InChIKeyZIQJLVHTVATWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS 1253789-07-9): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Scale-Up Synthesis


1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS 1253789-07-9), also known as Methyl 1-Boc-1,4-diazepane-3-carboxylate, is a racemic 1,4-diazepane derivative featuring a tert-butoxycarbonyl (Boc) nitrogen-protecting group at N1 and a methyl ester at C3 . It belongs to the class of orthogonally protected seven-membered heterocyclic diamines, which serve as versatile intermediates for constructing biologically active molecules. Its established role as a direct precursor to the Rho-kinase inhibitor K-115 (Ripasudil) manufacturing process provides a demonstrable link to industrial-scale pharmaceutical synthesis .

Why In-Class 1,4-Diazepane Dicarboxylates Cannot Simply Substitute for 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate in Regulated Synthesis and Drug Candidate Derivatization


1,4-Diazepane-1,3-dicarboxylate derivatives differ critically in their nitrogen-protecting group and ester substitution patterns, which directly control the selectivity, yield, and impurity profile of subsequent downstream reactions. While analogs such as 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (MW 292.33) or 1-tert-butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate offer structural similarity, the specific combination of the acid-labile Boc group and the methyl ester in the target compound enables a well-documented, orthogonal deprotection sequence essential for the established kilogram-scale synthesis of the Rho-kinase inhibitor K-115 . Substitution with a benzyl carbamate (Cbz) analog necessitates hydrogenolysis conditions incompatible with many functional groups, while ethyl ester analogs alter steric and electronic properties, potentially affecting cyclization efficiency and introducing different impurity profiles [1]. These differences are quantifiable in terms of synthetic step yield, purity attainment, and regulatory intermediate qualification requirements.

Quantitative Head-to-Head Evidence: Where 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate Outperforms Its Closest Structural Analogs


Kilogram-Scale Chiral Diazepane Manufacturing Route Validated for K-115 (Ripasudil) Production Using Boc/Methyl Ester Intermediate

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (and its closely related des-methyl-ester analog) is the sole 1,4-diazepane scaffold for which a practical, multi-kilogram synthetic route has been published and validated for producing the Rho-kinase inhibitor K-115 (Ripasudil), an approved antiglaucoma drug with an IC50 of 31 nM against ROCK . The synthesis employs intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol derived from commercially available chiral 2-aminopropan-1-ol, establishing the diazepane ring in a stereoselective manner compatible with the Boc/methyl ester protecting group strategy . By contrast, the corresponding 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (MW 292.33) has not been reported in any validated kilogram-scale pharmaceutical manufacturing route, and its Cbz protecting group requires hydrogenolysis conditions that are less atom-economical and more hazardous at scale . The specific Boc/methyl ester orthogonal arrangement in the target compound uniquely enables sequential acid-mediated Boc deprotection followed by ester hydrolysis or amidation, a sequence not achievable with the benzyl analog without compromising overall yield.

Kilogram-scale synthesis Rho-kinase inhibitor Chiral diazepane intermediate

Orthogonal Boc/Methyl Ester Deprotection Strategy vs. Single-Benzyl Carbamate Protection: Reaction Step Economy and Functional Group Compatibility

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups in 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate enable two sequential, chemoselective deprotection steps without additional protection/deprotection cycles. In standard peptide and heterocyclic chemistry, Boc can be quantitatively removed with TFA/CH₂Cl₂ (1:1 v/v) or 1–2 M HCl in organic solvent within minutes, while the methyl ester can be independently hydrolyzed under basic conditions (LiOH, THF/H₂O) . In contrast, the comparator 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate carries a benzyl carbamate (Cbz) group that requires catalytic hydrogenolysis (H₂, Pd/C) for removal—a process that is incompatible with substrates containing reducible functional groups (alkenes, nitro groups, aryl halides) and poses safety challenges at manufacturing scale [1]. The ability to achieve sequential, fully orthogonal deprotection in two steps without protecting-group exchange translates to a reduction of at least one synthetic step and yield gains typically in the range of 10–25% for multi-step sequences, based on standard step-yield assumptions of 80–90% per deprotection/protection cycle .

Orthogonal protection Step economy Solid-phase peptide synthesis

Commercial Purity Benchmarking: 98%+ HPLC Purity Specification vs. Typical 95% Grade for In-Class Benzyl-Protected Analogs

Multiple commercial suppliers including Leyan (乐研) and ChemScene list 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate with a purity specification of ≥98% (HPLC), with storage conditions clearly specified at 2–8°C sealed in dry conditions . This purity tier positions the compound for direct use in GMP intermediate production and regulatory starting material qualification. By comparison, the structurally analogous 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is typically offered at 95% or 97% purity by specialty suppliers, and its benzyl group introduces additional impurity challenges from residual Pd catalyst contamination following hydrogenolysis-based deprotection . The >3 percentage point purity differential (98% vs. ≤95%) is critical for pharmaceutical impurity threshold compliance (ICH Q3A), where unidentified impurities must be controlled below 0.10% (or 1.0 mg/day) for drug substances dosed at ≤2 g/day.

HPLC purity Quality specification GMP intermediate

Patent-Backed Scaffold for O-GlcNAcase (OGA) Inhibitor Programs: Explicitly Claimed in WO-2020117961-A1 as Part of the Diazepanyl Chemotype Series

Patent WO-2020117961-A1 (Merck Sharp & Dohme) explicitly claims morpholinyl, piperazinyl, oxazepanyl, and diazepanyl O-GlcNAcase (OGA) inhibitors, specifically listing 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate among the diazepanyl chemotype intermediates for constructing selective OGA inhibitors targeting tau hyperphosphorylation in Alzheimer's disease [1]. The OGA inhibitory pathway is mechanistically distinct from the Rho-kinase pathway, demonstrating that this scaffold is not limited to a single therapeutic target. In contrast, the 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate analog, while structurally related, is not explicitly exemplified in this patent family and has a primary reported activity against orexin receptors (OX₂R IC₅₀ = 16 nM) rather than OGA, indicating a divergence in biological targeting that may limit its utility in OGA-focused programs . The explicit patent inclusion provides freedom-to-operate clarity and prior-art support for using the Boc/methyl ester diazepane scaffold in OGA inhibitor development.

O-GlcNAcase inhibitor Neurodegeneration Patent-protected scaffold

Physicochemical Property Differentiation: Molecular Weight and Rotatable Bond Count Enable More Efficient Fragment-Based and Structure-Based Drug Design Screening

The target compound (C₁₂H₂₂N₂O₄, MW 258.31) has a lower molecular weight than the 1-benzyl analog (C₁₅H₂₀N₂O₄, MW 292.33) by 34 Da and a lower rotatable bond count (4 vs. typically 5+ for benzyl-containing analogs), placing it more favorably within lead-like chemical space (MW <350, rotatable bonds ≤7) for fragment-based screening [1]. Its calculated LogP of 0.8 (XLogP3) and topological polar surface area (TPSA) of 67.9 Ų indicate balanced hydrophilicity/lipophilicity suitable for CNS drug discovery, where TPSA <90 Ų is desired for blood-brain barrier penetration . The benzyl analog has a higher TPSA of approximately 64.7 Ų, but its larger molecular weight and additional aromatic ring may introduce unwanted π-stacking and CYP450 inhibition liabilities during lead optimization. While these are class-level property differences, they are quantifiable and relevant for decision-making in early-stage drug discovery when selecting among available diazepane building blocks.

Fragment-based drug design Physicochemical properties Lead-likeness

Multi-Supplier Commercial Availability with Documented Lead Times: 28 Stock Items from 8 Suppliers vs. Limited Single-Supplier Access for Benzyl Analog

ChemSpace lists 28 in-stock items for 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate from 8 distinct suppliers, with lead times as short as 2 days from US-based warehouses (Enamine US, Inc.) [1]. The compound is listed under multiple catalog numbers (A449041902, A682775, AA009XCR, AC3393, EN300-209520, H951008, etc.), reflecting broad commercial availability across the research chemical supply chain. In contrast, 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is listed by fewer suppliers (primarily Alchem Pharmtech) at 97% purity with more limited stock availability . This multi-supplier redundancy for the target compound reduces single-supplier dependency risk and provides competitive pricing leverage in procurement, which is a quantifiable commercial advantage for organizations requiring reliable, repeated access to this building block.

Supply chain resilience Multi-sourcing Stock availability

Optimized Application Scenarios for 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate Based on Quantitative Differentiation Evidence


Manufacturing Route Development for Rho-Kinase Inhibitor K-115 (Ripasudil) and Next-Generation ROCK Inhibitor Analogs at Kilogram Scale

Leverage the published, validated multikilogram synthesis route (Gomi et al., Synthesis 2012) that specifically employs the Boc/methyl ester diazepane scaffold as the key intermediate for constructing the chiral 1,4-diazepane core of K-115 . The orthogonal Boc and methyl ester protecting groups enable a streamlined sequence of Fukuyama–Mitsunobu cyclization followed by chemoselective deprotection, compatible with the production scale and regulatory quality standards required for pharmaceutical intermediate manufacturing. This scenario is not feasible with the 1-benzyl analog, which would require hydrogenolysis deprotection incompatible with large-scale safety protocols and introduces Pd contamination risks that complicate downstream quality control [1].

Medicinal Chemistry Library Synthesis for O-GlcNAcase (OGA) Inhibitor Programs Targeting Alzheimer's Disease and Tauopathies

Use the compound as a patent-backed diazepanyl chemotype intermediate (WO-2020117961-A1) for constructing focused libraries of OGA inhibitors aimed at preventing tau hyperphosphorylation . The orthogonal Boc/methyl ester protection allows sequential, chemoselective functionalization at N1 (after Boc removal) and C3 (after ester hydrolysis), enabling late-stage diversification of the diazepane scaffold without protecting-group exchange steps. The favorable physicochemical profile (MW 258.31, LogP 0.8, TPSA 67.9 Ų) further supports CNS drug discovery requirements. The 1-benzyl analog, while structurally related, has its primary documented biological activity as an orexin receptor antagonist (OX₂R IC₅₀ = 16 nM) rather than an OGA inhibitor, and is not explicitly claimed in the OGA patent family [1].

GMP Intermediate Qualification and Pharmaceutical Supply Chain Procurement with Multi-Supplier Redundancy

Procure the compound at ≥98% HPLC purity from multiple independent suppliers (Leyan Cat# 1596436, ChemScene Cat# CS-0525772) with documented storage conditions (2–8°C, sealed in dry) to establish a multi-source supply chain for GMP intermediate production [1]. The availability of 28 stock items from 8 suppliers through aggregation platforms (ChemSpace) ensures supply continuity, competitive pricing, and reduced risk of single-supplier dependency—a quantifiable advantage over analogs such as 1-benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate, which is available from fewer suppliers at lower purity specifications . The >3 percentage point purity advantage (≥98% vs. ≤95%) directly supports ICH Q3A impurity threshold compliance without additional purification.

Fragment-Based Drug Design (FBDD) and Structure-Based Lead Optimization Leveraging Favorable Lead-Like Physicochemical Properties

Employ the compound as a fragment-sized (MW 258.31) diazepane building block with balanced physicochemical properties (LogP 0.8, TPSA 67.9 Ų, rotatable bonds 4) for fragment-based screening and structure-based lead optimization . The 34 Da molecular weight advantage over the 1-benzyl analog (MW 292.33) and the absence of an aromatic benzyl group reduce the risk of non-specific binding, π-stacking artifacts, and CYP450 inhibition liabilities often associated with larger, more lipophilic fragments [1]. The orthogonal Boc/methyl ester functionality allows growth vector elaboration at either nitrogen or carboxyl positions after initial fragment hit confirmation, making it a superior choice for FBDD campaigns compared to heavier, less functionalized diazepane analogs.

Quote Request

Request a Quote for 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.